Cyclopentyl 2-(4-fluorophenyl)ethyl ketone
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Overview
Description
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C14H17FO It is characterized by a cyclopentyl group attached to a 2-(4-fluorophenyl)ethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a cyclopentyl boronic acid with a 4-fluorophenyl ethyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(4-fluorophenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cyclopentyl 2-(4-fluorophenyl)ethyl ketone can be compared with similar compounds such as:
Cyclopentyl 2-(4-methylphenyl)ethyl ketone: Similar structure but with a methyl group instead of a fluorine atom.
Cyclopentyl 2-(4-chlorophenyl)ethyl ketone: Similar structure but with a chlorine atom instead of a fluorine atom.
Cyclopentyl 2-(4-bromophenyl)ethyl ketone: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURTFKEGXQUII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644608 |
Source
|
Record name | 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-90-6 |
Source
|
Record name | 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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